Cpd-II
Description
The term "Cpd-II" refers to distinct entities in two scientific contexts:
A. Pharmacological Context (Diuretic Compound):
this compound (S-5-methyl-1,3,4-thiadiazol-2-yl 4-methoxybenzothioate) is a 1,3,4-thiadiazole derivative synthesized for diuretic evaluation. It exhibits mild diuretic activity (0.72–0.99 saluretic index) and significant electrolyte excretion, particularly potassium (K+) .
B. Enzymatic Context (Carboxypeptidase D Domain II):
this compound is the second catalytic domain of Carboxypeptidase D (CPD), a metalloprotease. It shares structural homology with regulatory carboxypeptidases (e.g., CPE) and prefers substrates with C-terminal lysine at pH 5.0–6.5 .
Properties
CAS No. |
152846-72-5 |
|---|---|
Molecular Formula |
C56H73N15O14 |
Molecular Weight |
1180.3 g/mol |
IUPAC Name |
2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C56H73N15O14/c1-28(2)47(70-53(82)40(25-45(60)75)65-48(77)29(3)64-51(80)39(24-44(59)74)66-49(78)35(57)23-43(58)73)55(84)68-37(20-30-10-5-4-6-11-30)52(81)69-41(21-31-15-17-33(72)18-16-31)56(85)71-19-9-14-42(71)54(83)67-38(50(79)63-27-46(61)76)22-32-26-62-36-13-8-7-12-34(32)36/h4-8,10-13,15-18,26,28-29,35,37-42,47,62,72H,9,14,19-25,27,57H2,1-3H3,(H2,58,73)(H2,59,74)(H2,60,75)(H2,61,76)(H,63,79)(H,64,80)(H,65,77)(H,66,78)(H,67,83)(H,68,84)(H,69,81)(H,70,82)/t29-,35?,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
InChI Key |
OTDOOXXHZWQBII-ZWBRWBGSSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
sequence |
NNANVFYPWG |
Synonyms |
CPD-II culekinin depolarizing peptide II |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
